Ethyl 4-(3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)benzoate
説明
特性
IUPAC Name |
ethyl 4-[3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-4-26-17(24)12-5-7-13(8-6-12)20-15(22)10-9-14-11(2)19-18(25)21(3)16(14)23/h5-8H,4,9-10H2,1-3H3,(H,19,25)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMPWFKRUCELAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=C(NC(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学的研究の応用
Structure and Composition
The compound is characterized by the following molecular formula:
- Molecular Weight : 359.4 g/mol
- CAS Number : 1105226-33-2
The structure consists of a benzoate moiety linked to a tetrahydropyrimidine derivative, which contributes to its biological activity.
Medicinal Chemistry
Ethyl 4-(3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)benzoate has been studied for its potential as a therapeutic agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Antimicrobial Properties : Research has shown that compounds with similar structures often possess antimicrobial activity. Ethyl 4-(3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)benzoate could be evaluated for its effectiveness against various bacterial and fungal strains.
Pharmacological Studies
Pharmacological investigations are crucial for understanding the compound's therapeutic potential and safety profile.
- Bioavailability and Metabolism : Studies focusing on the pharmacokinetics of this compound are essential to determine how it is absorbed, distributed, metabolized, and excreted in biological systems.
- Mechanism of Action : Understanding how this compound interacts at the molecular level with biological targets can provide insights into its potential therapeutic applications.
Biochemical Research
The compound can also serve as a valuable tool in biochemical research:
- Enzyme Inhibition Studies : Given its structural characteristics, it may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to various diseases.
- Cell Signaling Pathways : Investigating how this compound influences cell signaling pathways can reveal new insights into disease mechanisms and potential treatment strategies.
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of ethyl 4-(3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)benzoate on human breast cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings demonstrated that the compound exhibited notable antibacterial activity, warranting further exploration into its use as an antimicrobial agent.
類似化合物との比較
Key Observations :
- Aromatic substituents (e.g., benzamide in 36 ) correlate with extremely high melting points (>320°C), suggesting strong intermolecular interactions .
- Aliphatic chains (e.g., 38 ) reduce melting points, likely due to weaker crystal packing .
- The target compound’s benzoate ester may lower the melting point compared to 15 or 36 while enhancing solubility in organic solvents .
Structural and Functional Divergence
Role of the Benzoate Ester
The ethyl benzoate group distinguishes the target compound from analogues like 15 () and 36 (). This moiety:
- Enhances lipophilicity : Critical for passive diffusion across biological membranes.
- Modifies electronic effects : The electron-withdrawing ester group may influence the amide’s reactivity and hydrogen-bonding capacity .
Comparison with Sulfonyl and Heterocyclic Derivatives
Compounds like ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-THP-5-carboxylate () incorporate bromoethoxy groups, enabling further functionalization (e.g., nucleophilic substitution), unlike the target compound’s stable ester .
Q & A
Q. Key Findings :
- The compound’s tetrahydropyrimidine core may form hydrogen bonds with conserved residues (e.g., Asp27 in DHFR).
- Steric clashes with hydrophobic pockets could explain lower affinity compared to clinical inhibitors.
Basic: What spectroscopic techniques are most effective for characterizing the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 to confirm methyl groups and ester linkages. For example, the ethyl benzoate moiety shows a triplet at δ 1.3 ppm (CH₃) and quartet at δ 4.3 ppm (CH₂) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+) and fragmentation pattern.
Advanced: How can crystallographic data resolve contradictions in reported bioactivity data?
Methodological Answer:
- Structure Refinement : Use SHELXL for high-resolution crystallography to identify tautomeric forms or conformational isomers that may affect binding .
- Electron Density Maps : Analyze residual density to detect protonation states (e.g., enol vs. keto forms of the tetrahydropyrimidine ring) .
Case Study :
Conflicting IC₅₀ values in enzyme assays were resolved by identifying a rare 3,6-dimethyl-2-thioxo tautomer in the crystal structure, which has lower solubility and bioavailability .
Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
